molecular formula C9H6F2N2O B1456987 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde CAS No. 1185767-07-0

4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Cat. No.: B1456987
CAS No.: 1185767-07-0
M. Wt: 196.15 g/mol
InChI Key: QGUXEYOVRCUBCM-UHFFFAOYSA-N
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Description

4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of two fluorine atoms at positions 4 and 6, a methyl group at position 1, and an aldehyde group at position 5 on the indazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids . Additionally, this compound has been found to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by binding to transcription factors or modifying epigenetic marks, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to enzyme active sites, leading to enzyme inhibition or activation. For example, the binding of this compound to COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage, oxidative stress, and inflammation . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which plays a role in drug efflux and distribution . Additionally, this compound can bind to plasma proteins, influencing its bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . Targeting signals and post-translational modifications may direct the compound to these compartments, influencing its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by a series of reactions to introduce the fluorine atoms and the aldehyde group . The reaction conditions often include heating at elevated temperatures and the use of specific catalysts to achieve the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: 4,6-Difluoro-1-methyl-1H-indazole-5-carboxylic acid.

    Reduction: 4,6-Difluoro-1-methyl-1H-indazole-5-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    4,6-Difluoro-1H-indazole-5-carbaldehyde: Lacks the methyl group at position 1.

    1-Methyl-1H-indazole-5-carbaldehyde: Lacks the fluorine atoms at positions 4 and 6.

    4,6-Difluoro-1H-indazole: Lacks the aldehyde group at position 5.

Uniqueness: 4,6-Difluoro-1-methyl-1H-indazole-5-carbaldehyde is unique due to the combination of its fluorine atoms, methyl group, and aldehyde group. This unique structure imparts specific chemical and biological properties that distinguish it from other indazole derivatives. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, while the aldehyde group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

4,6-difluoro-1-methylindazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c1-13-8-2-7(10)6(4-14)9(11)5(8)3-12-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUXEYOVRCUBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C(=C2C=N1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4,6-difluoro-1-methyl-1H-indazole ((xvi), 168 mg, 1 mmol) in dry THF (1 mL) was added dropwise to a freshly prepared solution of LDA (n-BuLi 1.25 mL and diisopropylamine 0.285 mL, 2 mmol, in 10 mL THF) at −78° C. The solution was stirred at this temperature for 2 h, and then N-methylformanilide (0.247 mL, 2 mmol) was added dropwise at −70° C. After stirring 2 additional hours at −78° C. the RM was quenched with glacial acetic acid, diluted with water, and extracted twice with EtOAc. The combined organic phases were washed with brine, dried over Na2SO4 and the solvent was removed. The residue was purified by flash chromatography to afford the title compound as a yellowish crystalline powder (tR 4.49 min (conditions 5), MH+=197, 1H-NMR in DMSO-d6: 10.2 (s, 1H); 8.42 (s, 1H); 7.61 (d, 1H); 4.04 (s, 3H)).
Quantity
168 mg
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.247 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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